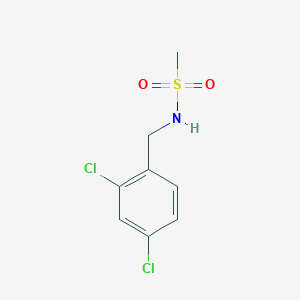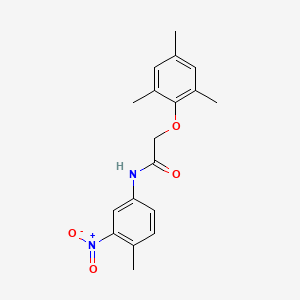![molecular formula C19H20O5 B5696209 1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone](/img/structure/B5696209.png)
1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone’ is a chemical compound that has gained significant attention in scientific research. It is also known as ‘HOPBPE’ and is a derivative of bisphenol A. This compound has been found to have several applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of ‘HOPBPE’ is not fully understood. However, it is believed to interact with DNA through hydrogen bonding and π-π stacking interactions. This interaction results in a change in the fluorescence emission of ‘HOPBPE’, which can be detected and used for DNA analysis.
Biochemical and Physiological Effects:
‘HOPBPE’ has been found to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have antitumor activity, inhibiting the growth of cancer cells. Additionally, ‘HOPBPE’ has been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ‘HOPBPE’ is its high sensitivity and selectivity towards DNA. It is also easy to synthesize and has a high yield. However, one of the limitations of ‘HOPBPE’ is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of ‘HOPBPE’. One potential direction is the development of new MOFs using ‘HOPBPE’ as a ligand for gas storage and separation. Another direction is the investigation of ‘HOPBPE’ as a potential therapeutic agent for the treatment of cancer and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of ‘HOPBPE’ and its potential toxicity.
Conclusion:
‘HOPBPE’ is a promising compound with several applications in scientific research. Its high sensitivity and selectivity towards DNA make it a valuable tool for DNA analysis. Additionally, its antioxidant, antitumor, and antibacterial properties make it a potential candidate for the development of new therapeutics. Further research is needed to fully understand the potential of ‘HOPBPE’ and its limitations.
Métodos De Síntesis
The synthesis of ‘HOPBPE’ involves the reaction between bisphenol A and ethyl acetoacetate in the presence of a catalyst. The reaction takes place under mild conditions and produces a high yield of the desired product. The purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
‘HOPBPE’ has been extensively studied for its potential use as a fluorescent probe for the detection of DNA. It has been found to have high sensitivity and selectivity towards DNA, making it a promising tool for DNA analysis. It has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. Additionally, ‘HOPBPE’ has been investigated for its antitumor and antioxidant properties.
Propiedades
IUPAC Name |
1-[4-[3-(4-acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-13(20)15-3-7-18(8-4-15)23-11-17(22)12-24-19-9-5-16(6-10-19)14(2)21/h3-10,17,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEZFEXCHDKALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[3-(4-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5696135.png)
![4-benzyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5696138.png)

![2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione](/img/structure/B5696154.png)

![N'-[(4-methoxybenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5696161.png)
![4-chloro-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5696165.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5696185.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide](/img/structure/B5696193.png)



![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5696225.png)
